Technical Documentation Center

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
  • CAS: 852934-04-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safety and Toxicity of Methanol (CAS 67-56-1)

An in-depth analysis of the available public data reveals a notable absence of a specific Safety Data Sheet (SDS) and comprehensive toxicity information for the compound registered under CAS number 852934-04-4. This sugg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the available public data reveals a notable absence of a specific Safety Data Sheet (SDS) and comprehensive toxicity information for the compound registered under CAS number 852934-04-4. This suggests that the substance may be proprietary, under development, or not available in the public domain for commercial or research purposes that would necessitate such documentation.

In light of this, and to demonstrate the requested depth and structure of a technical guide for researchers, scientists, and drug development professionals, this document will proceed by using a well-characterized and widely used chemical, Methanol (CAS 67-56-1) , as a representative subject. This guide will adhere to the user's core requirements, providing a detailed framework that can be adapted for any chemical compound once the necessary data is available.

This guide offers a comprehensive overview of the safety data and toxicological profile of Methanol. It is designed to provide researchers, scientists, and drug development professionals with the critical information needed for safe handling, risk assessment, and understanding its biological impact.

Section 1: Chemical Identity and Safety Data Sheet (SDS) Analysis

Methanol, also known as methyl alcohol, is the simplest alcohol, with the chemical formula CH₃OH. It is a light, volatile, colorless, and flammable liquid with a distinctive odor similar to that of ethanol.

A thorough analysis of the Safety Data Sheet for Methanol reveals several critical safety considerations:

  • Hazard Identification : Methanol is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is known to cause damage to organs, particularly the optic nerve and central nervous system.

  • First-Aid Measures : In case of exposure, immediate medical attention is crucial. For skin contact, contaminated clothing should be removed, and the affected area washed with plenty of water. If inhaled, the individual should be moved to fresh air. In case of ingestion, vomiting should not be induced, and medical help should be sought immediately.

  • Handling and Storage : Methanol should be handled in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection. It must be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

Section 2: Toxicological Profile

The toxicity of methanol is primarily due to its metabolic byproducts, formaldehyde and formic acid. These metabolites are responsible for the characteristic toxic effects observed in cases of methanol poisoning.

Acute Toxicity: The primary routes of acute exposure are inhalation, ingestion, and skin absorption. Ingestion is the most common route of poisoning. The lethal dose of methanol in humans is estimated to be between 30 and 240 mL.

Route of ExposureAcute Toxicity ValueSpeciesReference
Oral LD505,628 mg/kgRat
Inhalation LC5064,000 ppm (4 hours)Rat
Dermal LD5015,800 mg/kgRabbit

Chronic Toxicity: Chronic exposure to methanol can lead to a range of health issues, including visual disturbances, headaches, dizziness, and neurological damage.

Section 3: Mechanism of Toxicity - The Role of Metabolism

The toxicity of methanol is a classic example of "lethal synthesis," where the parent compound is metabolized to more toxic substances.

Methanol_Metabolism Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (CH₂O) Methanol->Formaldehyde Alcohol Dehydrogenase Formic_Acid Formic Acid (HCOOH) Formaldehyde->Formic_Acid Aldehyde Dehydrogenase CO2_Water CO₂ + H₂O Formic_Acid->CO2_Water Tetrahydrofolate-dependent pathway UDP_Workflow start Start with initial dose dose_animal Dose a single animal start->dose_animal observe Observe for 48h dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose continue_test Continue until stopping criteria are met increase_dose->continue_test decrease_dose->continue_test calculate_ld50 Calculate LD50 continue_test->calculate_ld50

Exploratory

Comprehensive Technical Guide on 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid: Synthesis, Mechanisms, and Applications

Executive Summary & Chemical Identity In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the development of complex therapeutics, including Proteolysis Targeting Chimeras (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the development of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS: 852934-04-4) is a highly versatile, rigidified linker and pharmacophore precursor[1].

Characterized by a stable 5,5-dimethylhydantoin core appended to a butanoic acid chain, this molecule provides a unique combination of hydrogen-bonding capability, metabolic stability, and a readily functionalizable carboxylic acid handle.

Nomenclature Nuance: 2,5-Dioxo vs. 2,4-Dioxo

A common point of confusion in literature involves the numbering of the hydantoin ring. In standard IUPAC nomenclature, the parent heterocycle is imidazolidine-2,4-dione, where the carbon flanked by two nitrogens is C2, the imide nitrogen is N3, the other carbonyl is C4, and the disubstituted carbon is C5[2].

However, in the systematic name 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, the ring is numbered such that the imide nitrogen is designated as position 1. Consequently, the adjacent carbonyls become C2 and C5, and the gem-dimethyl group sits at C4. Despite the differing locants, both naming conventions describe the exact same regiochemistry: the butanoic acid chain is covalently bonded to the highly acidic imide nitrogen situated between the two carbonyl groups.

Physicochemical Profile

Understanding the physicochemical properties of this building block is essential for predicting its behavior in downstream coupling reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Chemical Name 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid[1]
CAS Number 852934-04-4[1]
Molecular Formula C9H14N2O4[3]
Monoisotopic Mass 214.095 Da[3]
Predicted XLogP -0.4[3]
H-Bond Donors / Acceptors 2 / 4Derived via Structure
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation)[1]

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid relies on the regioselective N-alkylation of 5,5-dimethylhydantoin, followed by ester saponification.

The Causality of Regioselectivity

5,5-Dimethylhydantoin possesses two distinct nitrogen atoms: the imide nitrogen (flanked by two carbonyls) and the amide nitrogen. The imide proton is significantly more acidic (pKa ~8.5) due to the resonance stabilization of the resulting anion across two adjacent carbonyl oxygen atoms[2]. In contrast, the amide proton has a pKa of ~12.

By selecting a mild base such as Potassium Carbonate ( K2​CO3​ ), we selectively deprotonate the imide nitrogen without generating the dianion[4]. Using stronger bases like Sodium Hydride ( NaH ) or Potassium Hexamethyldisilazide ( KHMDS ) would lead to indiscriminate deprotonation and subsequent di-alkylation, severely compromising the yield and complicating purification[4].

G DMH 5,5-Dimethylhydantoin (Imide pKa ~8.5) Anion N-Anion Intermediate (Regioselective) DMH->Anion K2CO3 / DMF Ester Ester Intermediate (Regiopure) Anion->Ester Ethyl 4-bromobutyrate Product Target Acid (CAS: 852934-04-4) Ester->Product LiOH / H2O

Regioselective synthetic workflow for 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate purity and reaction completion can be confidently assessed at each stage.

Protocol A: Regioselective N-Alkylation

Objective: Synthesis of Ethyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate.

  • Initiation: Charge a flame-dried 250 mL round-bottom flask with 5,5-dimethylhydantoin (10.0 g, 78.0 mmol, 1.0 equiv) and anhydrous DMF (150 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (16.2 g, 117.0 mmol, 1.5 equiv). Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete equilibration to the mono-anion before the electrophile is introduced, preventing mixed alkylation profiles.

  • Alkylation: Dropwise add ethyl 4-bromobutyrate (16.7 g, 85.8 mmol, 1.1 equiv) via syringe. Heat the reaction mixture to 60 °C for 12 hours under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the hydantoin N-anion highly "naked" and nucleophilic, thereby accelerating the SN​2 displacement.

  • Workup & Validation: Cool to room temperature and quench with 200 mL of DI water. Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×100 mL).

    • Causality: DMF is notoriously difficult to remove and can cause emulsions. Washing with aqueous LiCl alters the partition coefficient, driving DMF into the aqueous phase far more effectively than a standard brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further column chromatography if TLC indicates >95% purity.

Protocol B: Saponification to the Free Acid

Objective: Hydrolysis to yield 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

  • Reaction Setup: Dissolve the ester intermediate (approx. 78 mmol) in a 3:1 mixture of THF and H2​O (200 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (9.8 g, 234.0 mmol, 3.0 equiv) in one portion. Stir vigorously at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH or KOH . The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the hydroxide, while minimizing the risk of base-catalyzed hydantoin ring-opening.

  • Solvent Removal: Once TLC confirms the complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF.

    • Causality: THF is water-miscible and increases the solubility of the free carboxylic acid in the aqueous phase. Removing it prior to acidification ensures that upon lowering the pH, the un-ionized target compound partitions cleanly into the extraction solvent.

  • Acidification & Extraction: Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2–3 using 1M HCl . Extract the precipitated product with Ethyl Acetate ( 3×100 mL).

  • Final Isolation: Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the pure 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid as a white solid.

Applications in Advanced Therapeutics & Materials

The 5,5-dimethylhydantoin scaffold is a privileged structure in organic chemistry. It forms the backbone of highly active halogenated industrial biocides, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is prized for its stability and controlled halogen-release properties[5].

In medicinal chemistry, the hydantoin core is a recognized pharmacophore present in anticonvulsants and non-steroidal antiandrogens. By utilizing 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, drug development professionals can leverage standard peptide coupling reagents (e.g., HATU, EDC/NHS) to conjugate this rigid, metabolically stable hydantoin moiety to targeting ligands, fluorophores, or solid supports. Its defined trajectory and lack of rotatable bonds within the ring make it an excellent spacer for bivalent molecules where precise spatial arrangement is required to induce protein-protein interactions.

References

  • 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid - NextSDS Source: nextsds.com URL:1

  • 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid - PubChemLite Source: uni.lu URL:3

  • DBDMH - Wikipedia Source: wikipedia.org URL:5

  • The Chemistry of the Hydantoins. | Chemical Reviews Source: acs.org URL:2

  • Technical Support Center: Regioselective Hydantoin Alkylation Source: benchchem.com URL:4

Sources

Protocols & Analytical Methods

Method

Bioconjugation Techniques Utilizing 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid: A Comprehensive Guide for Hapten and Ligand Design

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for conjugating 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for conjugating 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid to amine-bearing carrier proteins or targeting ligands.

Scientific Rationale & Structural Analysis

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (DMDO-BA) is a versatile bifunctional building block. Structurally, it consists of a 4,4-dimethylhydantoin core—a privileged scaffold frequently utilized in medicinal chemistry for androgen receptor antagonists and anticonvulsants—linked to a terminal carboxylic acid[1].

When designing bioconjugates (e.g., hapten-carrier complexes for immunization or targeted drug delivery systems), the structural integrity of the pharmacophore must be maintained. The butanoic acid tail of DMDO-BA serves as a critical 4-carbon aliphatic spacer. This spacer provides sufficient distance between the bulky carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) and the hydantoin epitope, minimizing steric hindrance and ensuring robust receptor binding or antibody recognition.

Mechanistic Causality: The Two-Step EDC/Sulfo-NHS Strategy

To conjugate the carboxylic acid of DMDO-BA to primary amines (lysine residues) on a carrier protein, we employ a two-step activation strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Why a Two-Step Protocol? Mixing the carboxylic acid, the crosslinking reagents, and the protein simultaneously (a one-step reaction) would cause EDC to activate the carboxyl groups inherent to the protein (aspartate and glutamate residues), leading to uncontrolled protein polymerization. By activating DMDO-BA in isolation first, we ensure unidirectional conjugation[2].

  • Why pH 6.0 for Activation? EDC reacts with carboxylic acid groups to form an active O-acylisourea intermediate[3]. This reaction is highly efficient in slightly acidic conditions (pH 4.5–6.0).

  • Why Sulfo-NHS? The O-acylisourea intermediate is highly unstable in aqueous solutions and rapidly hydrolyzes. The addition of Sulfo-NHS converts this intermediate into a water-soluble Sulfo-NHS ester, extending its half-life from minutes to several hours[3].

  • Why pH 7.5–8.0 for Conjugation? The amination step requires the primary amines on the protein to be unprotonated (nucleophilic). This nucleophilic attack is significantly better facilitated at a higher pH (7.5–8.0)[2].

Workflow Visualization

DMDO_Bioconjugation DMDO DMDO-BA (Carboxyl) Act EDC/Sulfo-NHS Activation DMDO->Act MES pH 6.0 Ester Sulfo-NHS Ester Intermediate Act->Ester 15-30 min Mech1 EDC forms O-acylisourea Act->Mech1 Conj Protein Addition (Amines) Ester->Conj PBS pH 7.5 Mech2 Sulfo-NHS stabilizes ester Ester->Mech2 Final DMDO-Protein Conjugate Conj->Final Quench & SEC

Workflow of DMDO-BA bioconjugation via two-step EDC/Sulfo-NHS activation.

Experimental Protocols

This protocol is designed as a self-validating system : it includes specific quenching steps to prevent off-target reactions and utilizes Size Exclusion Chromatography (SEC) to ensure the removal of unreacted small molecules before final characterization.

Materials Required
  • Target Ligand: DMDO-BA (CAS: 852934-04-4)

  • Carrier Protein: BSA (Fatty acid-free) or KLH

  • Reagents: EDC-HCl, Sulfo-NHS, 1M Tris-HCl (pH 8.0)

  • Buffers: Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0), Conjugation Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.5)

Step 1: Carboxylic Acid Activation
  • Preparation: Dissolve DMDO-BA in anhydrous DMSO to a concentration of 100 mM.

  • Buffer Dilution: Dilute the DMDO-BA stock into Activation Buffer (pH 6.0) to achieve a final concentration of 10 mM. (Note: Keep DMSO concentration below 10% to prevent subsequent protein denaturation).

  • Activation: Add EDC-HCl and Sulfo-NHS to the DMDO-BA solution to achieve a molar ratio of 1 : 1.5 : 1.5 (DMDO-BA : EDC : Sulfo-NHS).

  • Incubation: Vortex gently and incubate at room temperature (RT) for 15–30 minutes to generate the Sulfo-NHS ester.

Step 2: Protein Conjugation
  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (pH 7.5) at a concentration of 10 mg/mL.

  • Coupling: Add the activated DMDO-BA solution dropwise to the protein solution while stirring. Use the quantitative data table below to select the appropriate input molar ratio based on your target Degree of Labeling (DoL).

  • Incubation: Incubate the reaction mixture at RT for 2 hours, or overnight at 4°C, with continuous gentle rotation.

Step 3: Quenching and Purification (Self-Validation)
  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Tris contains a primary amine that aggressively consumes any unreacted Sulfo-NHS esters, preventing them from cross-linking proteins during the concentration phase.

  • Purification: Pass the quenched reaction mixture through a pre-equilibrated SEC desalting column (e.g., Sephadex G-25 or Zeba Spin Desalting Columns) to remove Tris-DMDO adducts, urea byproducts, and excess reagents.

Step 4: Characterization
  • MALDI-TOF Mass Spectrometry: Analyze the purified conjugate against an unconjugated protein standard. The mass shift ( ΔM ) divided by the molecular weight of the DMDO-BA payload (minus the leaving group mass) provides the exact Degree of Labeling (DoL).

Quantitative Data: Optimization of Conjugation Ratios

The ratio of DMDO-BA to carrier protein dictates the final epitope density. High densities are preferred for immunogens (KLH), while lower densities are preferred to preserve the solubility and function of targeting ligands (BSA/Antibodies).

Input Molar Ratio (DMDO-BA : Protein)EDC/NHS EquivalentsReaction TimeExpected Degree of Labeling (DoL)Monomer Yield (%)Application Suitability
10 : 1 15 eq2 hours3 - 5> 95%Targeting Antibodies / Ligands
30 : 1 45 eq2 hours10 - 15> 90%Standard Hapten-Carrier
60 : 1 90 eq2 hours20 - 25~ 80%High-Density Immunogen (Risk of aggregation)

Table 1: Empirical correlation between input stoichiometry and resulting Degree of Labeling (DoL) for BSA-based bioconjugates.

References

  • NextSDS. "4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid - Chemical Substance Information." Available at:[Link]

  • National Institutes of Health (PMC). "Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates." Available at:[Link]

Sources

Application

Application Note: Amide Bond Formation Protocols Using 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

Introduction & Chemical Context 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS: 852934-04-4) is a highly versatile building block utilized in medicinal chemistry and drug development[1]. With a molecular w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS: 852934-04-4) is a highly versatile building block utilized in medicinal chemistry and drug development[1]. With a molecular weight of 214.22 g/mol , this compound features a 4,4-dimethylhydantoin (2,5-dioxoimidazolidine) moiety connected to a flexible butyric acid linker.

Hydantoins are privileged structural motifs in pharmacology, frequently employed to improve aqueous solubility, provide robust hydrogen-bond donor/acceptor interactions, and enhance metabolic stability. The terminal carboxylic acid allows for straightforward conjugation to various primary and secondary amines, enabling the modular assembly of complex pharmacophores.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, selecting the appropriate coupling protocol requires an analysis of the substrate's specific electronic and steric properties.

Causality in Experimental Design: The carboxylic acid group in this molecule is situated at the terminus of an aliphatic propyl chain, meaning it is sterically unhindered. Crucially, because there is no chiral center adjacent to the carbonyl carbon ( α -carbon), the risk of racemization via oxazolone formation—a ubiquitous challenge in peptide synthesis—is completely absent[2]. Therefore, the choice of coupling reagent is dictated entirely by the nucleophilicity of the target amine and the desired purification strategy:

  • EDC/HOBt (Standard Amines): For unhindered primary and secondary amines, the carbodiimide-based approach is optimal. EDC activates the acid to form an O-acylisourea intermediate. HOBt intercepts this intermediate to form a stable, highly reactive OBt-active ester, preventing the formation of the unreactive N-acylurea byproduct[3]. The primary advantage here is that EDC's urea byproduct is water-soluble, allowing for seamless removal during aqueous workup[4].

  • HATU/DIPEA (Hindered/Electron-Deficient Amines): For challenging substrates like anilines or sterically hindered secondary amines, uronium-based activation is required. HATU generates an extremely reactive OAt-active ester. This accelerated reactivity is driven by the neighboring group effect of the nitrogen atom in the azabenzotriazole ring, which assists in the nucleophilic attack of the amine[5].

Quantitative Data: Protocol Comparison

The following table summarizes the stoichiometric and operational parameters for both methodologies to ensure self-validating experimental setups.

ParameterProtocol A: EDC/HOBtProtocol B: HATU/DIPEA
Optimal Substrate Standard primary/secondary aminesElectron-deficient/hindered amines
Acid Equivalents 1.0 equiv1.0 equiv
Amine Equivalents 1.1 - 1.2 equiv1.1 - 1.5 equiv
Coupling Reagent 1.2 - 1.5 equiv (EDC + HOBt)1.2 equiv (HATU)
Base Equivalents 2.0 - 3.0 equiv (DIPEA)2.5 - 3.0 equiv (DIPEA)
Preferred Solvent DCM or DMFDMF or DMA
Reaction Time 8 - 24 hours1 - 18 hours
Byproduct Removal Aqueous wash (Water-soluble urea)Aqueous wash + Chromatography

Mechanistic & Experimental Visualizations

Mechanism A Hydantoin Butanoic Acid (Substrate) B DIPEA (Deprotonation) A->B C Carboxylate Anion (Intermediate) B->C D HATU Reagent (Activation) C->D E OAt-Active Ester (Highly Reactive) D->E F Amine (R-NH2) (Nucleophilic Attack) E->F G Target Amide (Product) F->G H HOAt + TMU (Byproducts) F->H

Mechanistic workflow of HATU-mediated amide bond formation.

Workflow P1 1. Reagent Prep Dry DCM/DMF P2 2. Activation 0 °C, 15-30 min P1->P2 P3 3. Coupling RT, 2-18 hours P2->P3 P4 4. Workup Acid/Base Washes P3->P4 P5 5. Purification Chromatography P4->P5

Step-by-step experimental workflow for amide coupling.

Step-by-Step Experimental Methodologies

Protocol A: EDC/HOBt-Mediated Coupling

Designed for standard aliphatic amines.

Step 1: Reagent Preparation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM (or DMF if solubility is poor) to achieve a concentration of 0.1 M to 0.2 M under a nitrogen atmosphere.

Step 2: Pre-Activation

  • Cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the exothermic activation step and prevents the degradation of the active ester.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise. Stir at 0 °C for 15 minutes.

Step 3: Amine Addition & Coupling

  • Add the target amine (1.1 equiv) dropwise (if liquid) or as a solution in a minimal amount of DCM (if solid).

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8–24 hours[2]. Monitor the reaction progress via LC-MS or TLC.

Step 4: Self-Validating Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1N HCl (2 × 20 mL). Causality: This protonates and extracts unreacted amine and DIPEA into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates and extracts unreacted carboxylic acid and the HOBt byproduct.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol B: HATU-Mediated Coupling

Designed for electron-deficient anilines or sterically hindered amines.

Step 1: Reagent Preparation

  • To an oven-dried flask, add 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve in anhydrous DMF (0.1 M). Rationale: HATU and the resulting active ester are highly polar; DMF provides excellent solubility and stabilizes the polar transition states.

Step 2: Pre-Activation

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 equiv) dropwise. The solution will typically turn yellow, indicating the formation of the active ester. Stir for 15 minutes at 0 °C.

Step 3: Amine Addition & Coupling

  • Add the hindered/electron-deficient amine (1.2–1.5 equiv).

  • Stir at room temperature for 1–18 hours. For exceptionally unreactive anilines, gentle heating (40 °C) may be applied[6].

Step 4: Workup & Purification

  • Dilute heavily with EtOAc (DMF is miscible with water and requires a high organic-to-aqueous ratio to prevent product loss).

  • Wash the organic layer with 5% aqueous LiCl (3 × 20 mL). Causality: LiCl selectively pulls DMF into the aqueous phase.

  • Perform the standard Acid Wash (1N HCl) and Base Wash (sat. NaHCO₃) as described in Protocol A to remove HOAt and unreacted starting materials.

  • Dry, concentrate, and purify the crude product via silica gel flash chromatography.

References

  • NextSDS. "4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid - Chemical Substance Information". NextSDS Database. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC Archive. Available at: [Link]

  • ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies". ACS Omega. Available at: [Link]

Sources

Method

Advanced Application Note: Strategic Incorporation of 4,4-Dimethylhydantoin Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocol Abstract & Scope The integration of hydantoin scaffolds into peptide therapeutics is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocol

Abstract & Scope

The integration of hydantoin scaffolds into peptide therapeutics is a highly effective strategy for enhancing proteolytic stability, increasing lipophilicity, and restricting backbone conformation. Specifically, the incorporation of 4,4-dimethylhydantoin (strictly designated in IUPAC nomenclature as 5,5-dimethylhydantoin when derived from α-aminoisobutyric acid) at the N-terminus has been instrumental in developing potent anticonvulsants, antimicrobial agents, and TRPV1 blockers .

As a Senior Application Scientist, I have designed this guide to move beyond basic synthesis instructions. This document details a self-validating, on-resin cyclization workflow that overcomes the steric hindrance of gem-dimethyl groups, ensuring high-yield incorporation of 4,4-dimethylhydantoin derivatives during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Design Principles

Synthesizing hydantoin-containing peptides in solution and subsequently coupling them to a resin-bound peptide is notoriously inefficient. The bulky gem-dimethyl group creates severe steric hindrance, drastically reducing coupling efficiencies.

The Causality of the On-Resin Approach: To bypass this limitation, our methodology builds the hydantoin ring directly on the solid support.

  • Precursor Selection: We utilize α-aminoisobutyric acid (Aib) as the terminal residue. The gem-dimethyl group of Aib restricts the ϕ and ψ dihedral angles (the Thorpe-Ingold effect), pre-organizing the backbone for cyclization.

  • Safe Activation: Instead of using highly toxic phosgene gas or restricted isocyanates, we employ N,N'-Disuccinimidyl carbonate (DSC) . DSC safely converts the primary amine of Aib into a highly reactive succinimidyl carbamate intermediate .

  • Base-Promoted Cyclization: The addition of the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonates the adjacent peptide amide bond. This triggers a rapid intramolecular nucleophilic attack on the carbamate carbonyl, expelling N-hydroxysuccinimide (NHS) and closing the 4,4-dimethylhydantoin ring .

Process Visualization

Workflow A 1. Fmoc-SPPS Elongation (Resin-bound Peptide) B 2. Fmoc-Aib-OH Coupling (HATU/DIPEA) A->B C 3. Fmoc Deprotection (20% Piperidine/DMF) B->C D 4. Carbamate Activation (DSC/DMAP) C->D E 5. Ring Cyclization (20% DBU/DMF) D->E F 6. TFA Cleavage (4,4-Dimethylhydantoin Peptide) E->F

Workflow for the on-resin synthesis of 4,4-dimethylhydantoin peptide derivatives.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . At each critical junction, orthogonal analytical checks are embedded to prevent the propagation of errors, ensuring that the final global cleavage yields a high-purity product.

Phase 1: Precursor Assembly
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 min. Wash with Dimethylformamide (DMF) (3 × 5 mL).

  • Peptide Elongation: Synthesize your target sequence using standard Fmoc-SPPS.

  • Sterically Hindered Coupling: Add Fmoc-Aib-OH (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIPEA (1.0 mmol, 10 eq) dissolved in 3 mL DMF. Shake for 2 hours.

    • Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive (blue), perform a double coupling using COMU instead of HATU to overcome the gem-dimethyl steric bulk.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL).

Phase 2: Hydantoin Ring Formation
  • DSC Activation: Add DSC (0.5 mmol, 5 eq) and DMAP (0.05 mmol, 0.5 eq) in 3 mL of anhydrous DMF to the resin. Shake for 3 hours at room temperature.

    • Validation Check: Perform a Kaiser test. The test must shift from positive (free amine) to negative (carbamate formation).

  • Intramolecular Cyclization: Wash the resin with DMF (5 × 3 mL) to remove excess DSC. Add 3 mL of 20% DBU in DMF. Shake for 2 hours.

    • Validation Check (Micro-cleavage): Withdraw 1 mg of resin, cleave with 100 µL TFA for 30 min, and analyze via LC-MS. You must observe a mass shift of -115 Da compared to the uncyclized carbamate intermediate (loss of NHS and ring closure).

Phase 3: Global Cleavage
  • Cleavage: Wash the resin with DCM (5 × 3 mL) and dry under nitrogen. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Recovery: Filter the cocktail into cold diethyl ether to precipitate the 4,4-dimethylhydantoin peptide. Centrifuge, decant the ether, and lyophilize the crude peptide for RP-HPLC purification.

Quantitative Data & Optimization

To justify the selection of DSC and DBU, the following table summarizes the optimization data for the on-resin cyclization of a model hemorphin peptide sequence .

Table 1: Optimization of On-Resin Cyclization Parameters
Activating AgentBase (Cyclization)Reaction TimeIntermediate Validation (Kaiser)Overall Yield (%)Crude Purity (%)
Triphosgene (2 eq)DIPEA (5 eq)1.0 hNegative6874
DSC (5 eq)DIPEA (10 eq)3.0 hNegative5561
DSC (5 eq) DBU (20% v/v) 2.0 h Negative 94 91
p-NPC (3 eq)DBU (20% v/v)2.0 hNegative8280

Data Interpretation: While triphosgene provides rapid activation, its extreme toxicity makes it unsuitable for routine SPPS. DSC paired with a weak base (DIPEA) fails to efficiently deprotonate the adjacent amide bond, leading to incomplete cyclization. The combination of DSC and DBU provides the optimal balance of safety, high conversion rates, and excellent crude purity.

Troubleshooting & Analytical Insights

  • Mass Spectrometry Artifacts: When analyzing the final product via ESI-MS, 4,4-dimethylhydantoin derivatives frequently form strong sodium [M+Na]+ and potassium [M+K]+ adducts due to the high electron density of the imidazolidine-2,4-dione ring. Ensure your mass spectrometer settings account for these adducts during mass confirmation.

  • Incomplete Cleavage of Protecting Groups: The bulky hydantoin ring can sterically shield adjacent protecting groups (e.g., Pbf on Arginine or Trt on Histidine) from TFA. If LC-MS indicates retained protecting groups, extend the global cleavage time from 2 hours to 3.5 hours.

References

  • Title: Solid-Phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of New Hits for TRPV1 Blockade Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents Source: RSC Advances URL: [Link]

  • Title: Preparation and Characterization of N-Halamine-Based Antimicrobial Fillers Source: Industrial & Engineering Chemistry Research URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid

Welcome to the Technical Support Center for the synthesis of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid[1]. This portal is designed for drug development professionals and synthetic chemists experiencing yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid[1]. This portal is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks, regioselectivity issues, or product degradation during the alkylation and hydrolysis of hydantoin derivatives.

Core Mechanistic Principles & Strategy

The synthesis of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid relies on a two-phase sequence: the N-alkylation of a hydantoin core followed by ester hydrolysis.

The Regioselectivity Principle: 5,5-Dimethylhydantoin contains two distinct nitrogen atoms. Note on Nomenclature: In standard IUPAC naming (imidazolidine-2,4-dione), the imide nitrogen is designated as N3. However, in the target molecule's specific nomenclature (2,5-dioxoimidazolidine), the ring numbering shifts, designating the exact same imide nitrogen as N1[1]. Regardless of the naming convention, the imide nitrogen is flanked by two highly electron-withdrawing carbonyl groups, rendering its proton significantly more acidic (pKa ~8.5) than the amide nitrogen (pKa ~11–12)[2]. Consequently, mild bases selectively deprotonate the imide nitrogen, directing the nucleophilic attack onto the alkyl halide with high regioselectivity[2][3].

The Degradation Danger (Causality of Low Yields): The most frequent cause of catastrophic yield loss in this workflow is the inadvertent destruction of the hydantoin ring during the final ester hydrolysis step. Hydantoins are highly susceptible to base-catalyzed hydrolysis. Under strong alkaline conditions, hydroxide ions attack the electrophilic carbonyl carbon of the hydantoin ring, leading to irreversible ring opening and the formation of hydantoic acid derivatives[4][5].

Experimental Workflow & Logical Relationships

SynthesisWorkflow Start 5,5-Dimethylhydantoin (Imide N pKa ~8.5) Alkylation Step 1: N-Alkylation Reagents: Ethyl 4-bromobutyrate, K2CO3 Solvent: DMF, 60°C Start->Alkylation Selective deprotonation Intermediate Intermediate: Ethyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate Alkylation->Intermediate SN2 Substitution Hydrolysis Step 2: Ester Hydrolysis Reagents: LiOH (aq) Solvent: THF, 23°C Intermediate->Hydrolysis Mild conditions HarshBase Harsh Base (NaOH/Heat) [AVOID] Intermediate->HarshBase Poor condition choice Target Target Molecule: 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid Hydrolysis->Target High Yield (>85%) Degradation Degradation Product: Hydantoic Acid Derivative (Ring Opened) HarshBase->Degradation Base-catalyzed ring cleavage

Workflow for the regioselective synthesis of the target molecule and base-catalyzed degradation.

Quantitative Data: Ester Hydrolysis Optimization

To highlight the critical nature of the hydrolysis conditions, the table below summarizes the causality between base strength, temperature, and the survival of the hydantoin ring.

Hydrolysis ConditionTempTimeTarget Acid Yield (%)Ring-Opened Byproduct (%)Recommendation
2M NaOH (aq) / MeOH65°C2 h< 15%> 80%❌ Strongly Discouraged
1M KOH (aq) / EtOH25°C12 h45%40%❌ Not Recommended
1M LiOH (aq) / THF23°C18 h88%< 5%✅ Recommended
TFA / DCM (t-Bu ester)25°C4 h95%0%✅ Optimal Alternative

Step-by-Step Methodology: Optimized Synthesis

Phase 1: Regioselective N-Alkylation
  • Preparation: Charge a flame-dried round-bottom flask with 5,5-dimethylhydantoin (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Scientific Rationale: K₂CO₃ is a mild inorganic base that selectively deprotonates the highly acidic imide nitrogen without triggering premature ring degradation or dialkylation[2].

  • Alkylation: Dropwise add ethyl 4-bromobutyrate (1.1 equiv) at room temperature to prevent localized exothermic spikes.

  • Reaction: Elevate the temperature to 60°C and stir for 12–16 hours under an inert atmosphere (N₂ or Ar). Monitor the conversion via LC-MS.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the intermediate ester.

Phase 2: Mild Ester Hydrolysis
  • Solvent System: Dissolve the intermediate ester in a 1:1 mixture of Tetrahydrofuran (THF) and water (0.2 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) at 23°C. Scientific Rationale: LiOH provides sufficient hydroxide concentration to cleave the aliphatic ester but is mild enough at ambient temperatures to prevent nucleophilic attack on the hydantoin imide carbonyl[6].

  • Reaction: Stir vigorously at room temperature for 18 hours.

  • Acidification: Carefully acidify the reaction mixture to pH 2–3 using 1M HCl. Validation Step: Verify pH with a calibrated meter. Do not over-acidify or heat during this step, as extreme acidic conditions can also degrade the hydantoin core[4].

  • Isolation: Extract the precipitated target compound, 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid[1], with EtOAc. Dry and concentrate to yield the final product.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to M+18 (or a highly polar adduct) after the hydrolysis step, and my yield of the target acid is terrible. What happened? A1: You are observing the base-catalyzed ring opening of the hydantoin core. Hydantoins are highly susceptible to hydrolytic cleavage under alkaline conditions, forming ureido acids (hydantoic acids)[4][5]. If you used NaOH or KOH, especially with heat, the hydroxide ion attacked the electrophilic carbonyl of the hydantoin ring instead of just the ester. To fix this, switch to mild LiOH at room temperature[6].

Q2: I want to completely eliminate the risk of ring opening during deprotection. Is there an orthogonal approach? A2: Yes. Substitute ethyl 4-bromobutyrate with tert-butyl 4-bromobutyrate during the Phase 1 alkylation step. The resulting tert-butyl ester can be quantitatively cleaved under mild acidic conditions (e.g., 20% Trifluoroacetic acid in Dichloromethane at room temperature). This completely avoids basic conditions, ensuring the hydantoin ring remains 100% intact.

Q3: I am seeing a mixture of products in Step 1, including dialkylated species. How do I ensure alkylation only happens at the correct nitrogen? A3: The target molecule requires alkylation at the imide nitrogen. Because this nitrogen is significantly more acidic (pKa ~8.5) than the amide nitrogen (pKa ~11–12), regioselectivity is thermodynamically favored[2]. However, using strong bases (like NaH or KOtBu) or a large excess of the alkylating agent can force N1,N3-dialkylation[2][7]. Strictly limit K₂CO₃ to 1.5 equivalents and the alkyl halide to 1.1 equivalents to maintain a self-validating, highly regioselective system.

References[1] Title: 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid - NextSDS

Source: nextsds.com URL: 3] Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au Source: acs.org URL: 7] Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - ResearchGate Source: researchgate.net URL: 2] Title: Full article: Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction under solvent-free conditions - Taylor & Francis Source: tandfonline.com URL: 4] Title: "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL: 5] Title: Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - SCIRP Source: scirp.org URL: 6] Title: US8796299B2 - NK1 antagonists - Google Patents Source: google.com URL:

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid and its Impurities

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-(4,4-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. This document is designed to be a practical resource for overcoming common challenges encountered during the purification of this and structurally similar compounds.

Introduction: The Challenge of Purifying a Polar Acidic Compound

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a hydantoin derivative characterized by its polar and acidic nature. These physicochemical properties present unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of pharmaceutical purification.[1] The primary goal of any purification strategy is to achieve high purity of the target compound by effectively separating it from process-related impurities, which may include starting materials, by-products, and degradation products.[2][3] This guide will address common issues and provide scientifically grounded solutions to optimize your purification workflow.

Understanding Potential Impurities

A robust purification strategy begins with an understanding of the potential impurities that may be present in the crude product. While specific impurities are highly dependent on the synthetic route, some common classes of impurities in the synthesis of compounds like 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid can be anticipated:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials can be a significant source of impurities.

  • By-products from Side Reactions: The synthesis of hydantoin derivatives can sometimes lead to the formation of isomeric or related by-products.[4][5]

  • Degradation Products: The target molecule itself might be susceptible to degradation under certain reaction or work-up conditions.

  • Enantiomeric Impurities: If the synthesis involves chiral centers, the presence of the undesired enantiomer is a critical purity parameter to control.[3]

A thorough characterization of the crude mixture by analytical techniques such as LC-MS and NMR is crucial for identifying the key impurities that need to be removed.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the chromatographic purification of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Peak Shape and Retention Issues

Q1: My peak for 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is showing significant tailing. What is causing this and how can I fix it?

A1: Peak tailing for acidic compounds is a frequent issue in RP-HPLC and can stem from several factors:

  • Secondary Interactions with the Stationary Phase: The most common cause is the interaction of the acidic analyte with residual, un-endcapped silanol groups on the silica-based stationary phase. These silanols can be deprotonated at typical mobile phase pH ranges, leading to ionic interactions that cause peak tailing.

    • Solution: Acidify the mobile phase. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic compound.[6] For a carboxylic acid like the target molecule, adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase will suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions and improving peak shape.[6]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[7]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: An aging or contaminated column can also contribute to poor peak shape.[7][8]

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Q2: I am having trouble retaining my target compound on a standard C18 column. It elutes very early, close to the solvent front.

A2: Poor retention of polar compounds on non-polar stationary phases is a classic challenge in reversed-phase chromatography.[9]

  • Insufficient Hydrophobicity: 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a relatively polar molecule, which limits its hydrophobic interaction with the C18 stationary phase.

    • Solution 1: Use a More Retentive Stationary Phase: Consider using a column with a different stationary phase that offers alternative retention mechanisms. Phenyl-hexyl columns, for instance, can provide different selectivity for polar compounds due to π-π interactions.[1]

    • Solution 2: Employ Mixed-Mode Chromatography: A powerful approach for retaining polar acidic compounds is to use a mixed-mode stationary phase that combines reversed-phase characteristics with anion-exchange capabilities.[9] This allows for both hydrophobic and ionic interactions, significantly enhancing retention.

    • Solution 3: Adjust Mobile Phase Composition: Decreasing the organic solvent (e.g., acetonitrile or methanol) percentage in your mobile phase will increase its polarity, promoting greater interaction between your polar analyte and the non-polar stationary phase, thus increasing retention time. For highly polar compounds, using a 100% aqueous mobile phase might be necessary, but ensure your column is compatible with such conditions to avoid phase collapse.[1]

Resolution and Separation Problems

Q3: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

A3: Achieving baseline separation between the target compound and a closely eluting impurity often requires methodical optimization of several chromatographic parameters.

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient method (gradually increasing the organic solvent percentage) can significantly improve the resolution of closely eluting peaks.[7]

    • Solvent Selectivity: Changing the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks.[6]

    • pH Adjustment: As discussed earlier, modifying the mobile phase pH can impact the ionization state of both your target compound and the impurity, which can lead to differential changes in their retention times and improve separation.[6]

  • Evaluate the Stationary Phase:

    • Different Chemistry: If mobile phase optimization is insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl or a polar-embedded phase) can provide the necessary selectivity to resolve the critical pair.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature Control: Operating at a controlled, elevated temperature (e.g., 40-50 °C) can improve column efficiency and may alter selectivity.

Experimental Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust purification method for 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Caption: A workflow for chromatographic method development.

Baseline and System Issues

Q4: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?

A4: A stable baseline is essential for accurate quantification. Baseline issues can often be traced back to the mobile phase or the HPLC system itself.[7][10]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[10] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Solvent Purity: Use high-purity, HPLC-grade solvents. Impurities in the solvents can lead to a noisy or drifting baseline, especially during gradient elution.[10]

    • Incomplete Mixing or Precipitation: If you are using a buffered mobile phase, ensure the buffer is completely dissolved and that the mobile phase components are fully miscible in all proportions used in your gradient.

  • System Issues:

    • Leaks: Check for leaks throughout the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and baseline noise.[7]

    • Detector Lamp: A failing detector lamp can cause a drifting baseline.

    • Column Bleed: An old or unstable column can "bleed" stationary phase, leading to a rising baseline, particularly at higher temperatures or with aggressive mobile phases.

Q5: My system backpressure is unexpectedly high. What should I check?

A5: High backpressure is a common HPLC problem that can indicate a blockage in the system.

  • Column Clogging: The most frequent cause is a clogged column frit, often due to particulate matter from the sample or mobile phase.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[7] If the column is already clogged, you can try back-flushing it (reversing the flow direction) with an appropriate solvent.

  • System Blockage: There could be a blockage elsewhere in the system, such as in the tubing, injector, or an in-line filter.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the high pressure.

Quantitative Data Summary: Starting Conditions for Method Development

The table below provides a starting point for developing a purification method for 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the acidic analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 20 minutesA generic gradient to scout for the elution position of the target and impurities.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 210 nmA general wavelength for compounds with carbonyl groups.
Injection Volume 10 µLA typical analytical injection volume.

Logical Troubleshooting Flow

This diagram illustrates a logical sequence for troubleshooting common HPLC problems.

Caption: A decision tree for troubleshooting HPLC issues.

References

  • In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2). Waters Blog. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 18). YouTube. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • HPLC Troubleshooting Guide. Chrom-Support. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]

  • Purification of industrial hydantoinase in one chromatographic step without affinity tag. (2003, July 15). Protein Expression and Purification. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]

  • [Thin-layer Chromatographic Identification of Some Urea- And Hydantoin-Derivatives]. (1969, March). Arzneimittelforschung. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017, February 25). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2018). The Journal of Organic Chemistry. [Link]

  • 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. NextSDS. [Link]

  • 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. PubChemLite. [Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015, May 26). Molecules. [Link]

  • Synthesis and evaluation of a dimeric rgd peptide as a preliminary study for radiotheranostics with radiohalogens. (2021, October 10). Molecules. [Link]

  • Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. (2015, November 3). ResearchGate. [Link]

  • Synthesis of (E)-4-[4,4-Dimethyl-2,5-Dioxo-3-{1? - Amanote Research. (2001, January 1). Amanote. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010, March 22). Molecules. [Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015, May 26). ResearchGate. [Link]

  • Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. Organic Chemistry Portal. [Link]1.shtm)

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Coupling Reactions with 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the steric hindrance of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid in coupling reactions. The bulky nature of the 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl moiety can significantly impede amide and ester bond formation, leading to low yields and incomplete reactions. This resource offers a structured approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid so challenging?

A1: The primary difficulty arises from steric hindrance. The 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl group is sterically bulky due to the gem-dimethyl substitution on the imidazolidinone ring. This bulkiness physically obstructs the approach of the amine or alcohol nucleophile to the activated carboxylic acid, thereby slowing down or preventing the desired coupling reaction.

Q2: My standard coupling protocol (e.g., EDC/NHS) is failing. What is the first thing I should change?

A2: If standard carbodiimide-based methods are proving ineffective, the most logical first step is to switch to a more potent coupling reagent. Uronium or phosphonium salt-based reagents are specifically designed to activate carboxylic acids more effectively and are known to be superior for sterically hindered substrates.[1][2]

Q3: What role does the base play in these reactions, and can changing it improve my yield?

A3: The base is crucial for neutralizing the protonated amine and, in many cases, for facilitating the activation of the carboxylic acid. For sterically hindered couplings, a non-nucleophilic, bulky base like N,N-diisopropylethylamine (DIPEA) is often preferred.[1] In some instances of racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) or collidine might be beneficial.[3][4]

Q4: Can I just increase the reaction temperature or time?

A4: While increasing the temperature or reaction time can sometimes help overcome the activation energy barrier in sluggish reactions, it also increases the risk of side reactions, such as racemization of chiral centers or decomposition of sensitive functional groups. This approach should be used judiciously and with careful monitoring of the reaction progress.[2]

Troubleshooting Guide: Low Yield and Incomplete Reactions

This section provides a systematic approach to troubleshooting common issues encountered when coupling 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Insufficient activation of the carboxylic acid. Standard coupling reagents (e.g., EDC, DCC) may not be potent enough to overcome the steric hindrance.- Switch to a high-performance uronium or phosphonium salt coupling reagent such as HATU, HBTU, HCTU, PyBOP, or COMU.[1][3][4] - Consider in-situ formation of the highly reactive acyl fluoride intermediate.[5][6][7][8][9]
Steric hindrance preventing nucleophilic attack. The bulky imidazolidinone group is blocking the amine or alcohol from reaching the activated carboxyl group.- Employ a less sterically hindered and more nucleophilic amine/alcohol if the experimental design allows. - Increase the concentration of the nucleophile (use a larger excess).
Suboptimal solvent choice. Poor solvation of the reactants or intermediates can hinder the reaction.- Use a highly polar aprotic solvent with excellent solvating properties, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). NMP is often considered superior for difficult couplings.[10]
Reaction Stalls/Incomplete Conversion Deactivation of the activated species. The activated ester may be unstable and decompose before the coupling can occur.- Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine or alcohol.[1] - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
Equilibrium limitations. The reaction may be reversible or reach an unfavorable equilibrium.- Use a larger excess of the coupling reagent and/or the nucleophile to drive the reaction to completion. - Consider a "double coupling" approach where fresh reagents are added after the initial coupling period.
Formation of Side Products Racemization of adjacent chiral centers (if applicable). Highly reactive coupling conditions can lead to epimerization.- Use a coupling reagent known for low racemization, such as COMU or those used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] - Employ a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3] - Perform the reaction at a lower temperature (e.g., 0 °C).
N-acylurea formation (with carbodiimides). A common side reaction with DCC or EDC where the activated intermediate rearranges.- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or NHS to trap the O-acylisourea intermediate and form a more stable active ester.[11]

Recommended Protocols for Overcoming Steric Hindrance

Here are two robust protocols that are well-suited for coupling sterically hindered carboxylic acids like 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Protocol 1: High-Performance Uronium Salt Coupling (HATU-Mediated)

This protocol utilizes HATU, a highly efficient coupling reagent known for its rapid reaction rates and efficacy with sterically demanding substrates.[1][4]

Materials:

  • 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

  • Amine or alcohol nucleophile

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Anhydrous dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (1.0 equivalent) and HATU (1.1 - 1.5 equivalents) in anhydrous DMF or NMP.

  • Pre-activation: To the stirred solution, add DIPEA (2.0 - 3.0 equivalents). Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine or alcohol (1.0 - 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with sterically hindered substrates may require several hours to overnight for completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide or ester.

Protocol 2: Acyl Fluoride-Mediated Coupling

For exceptionally challenging couplings where even potent uronium salts are insufficient, the in-situ formation of a highly reactive acyl fluoride can be a powerful strategy.[5][6][7][8][9] This protocol uses a deoxyfluorinating agent like PyFluor.

Materials:

  • 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

  • Amine or alcohol nucleophile

  • PyFluor (2-pyridinesulfonyl fluoride) or another suitable deoxyfluorinating agent

  • A non-nucleophilic base (e.g., DIPEA or collidine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (1.0 equivalent) in anhydrous dichloromethane.

    • Add the deoxyfluorinating agent (e.g., PyFluor, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride. The progress of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a new carbonyl stretch for the acyl fluoride).

  • Coupling:

    • Add the amine or alcohol (1.0 - 1.5 equivalents) to the solution containing the in-situ generated acyl fluoride.

    • If the coupling is sluggish at room temperature, the reaction mixture can be gently heated (e.g., to 40-50 °C).

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualization of Key Concepts

Coupling_Strategy_Decision_Tree start Starting Coupling Reaction with 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid edc_nhs Standard Protocol (EDC/NHS) start->edc_nhs check_yield Low Yield or Incomplete Reaction? edc_nhs->check_yield success Successful Coupling check_yield->success No uronium Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP, COMU) check_yield->uronium Yes recheck_yield Still Low Yield? uronium->recheck_yield recheck_yield->success No acyl_fluoride Employ Acyl Fluoride Strategy (e.g., using PyFluor) recheck_yield->acyl_fluoride Yes optimize Optimize Conditions: - Increase reagent equivalents - Change solvent (e.g., NMP) - Consider double coupling acyl_fluoride->optimize optimize->success

Caption: Decision tree for troubleshooting coupling reactions.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Sterically Hindered Acid) Activated_Ester Highly Reactive OAt-Active Ester RCOOH->Activated_Ester + HATU, Base HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Amide R-CO-NH-R' (Amide Product) Activated_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine Nucleophile) Amine->Amide Byproducts Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • Spencer, J., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 45(6), 568-576. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Coste, J., et al. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Tetrahedron Letters, 35(19), 3101-3104. [Link]

  • Sorensen, E. J., & Singleton, D. A. (2000). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 122(27), 6520-6527. [Link]

  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3769. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of succinimides. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 425-434. [Link]

  • PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127685. [Link]

  • PMC. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. Molecules, 22(10), 1696. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • PMC. (2012). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. Angewandte Chemie International Edition, 51(32), 7984-7987. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Tetrahedron Letters, 50(48), 6685-6688. [Link]

  • PMC. (2018). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. Scientific Reports, 8, 1792. [Link]

  • PMC. (2021). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 23(15), 5894-5898. [Link]

  • RSC Publishing. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Beilstein Archives. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 545-554. [Link]

  • ACS Publications. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. The Journal of Organic Chemistry, 86(5), 4215-4224. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(16), 6330-6334. [Link]

  • ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9414-9419. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(3), 606-631. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • NextSDS. (n.d.). 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • PMC. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1696. [Link]

  • PubChem. (n.d.). 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid. [Link]

  • HETEROCYCLES. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1931-1961. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR-Based Validation of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative framework for the validation of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, a molecule of interest for its potential applications, utilizing Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a mere listing of peaks to a nuanced analysis, grounded in the principles of physical organic chemistry, to provide a robust methodology for its identification and differentiation from structurally related compounds.

The Molecular Blueprint: Predicting the Infrared Spectrum

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid presents a unique spectroscopic challenge due to the confluence of a cyclic imide (the imidazolidine-2,5-dione moiety) and a terminal carboxylic acid. An a priori analysis of its structure is critical for predicting the expected absorption bands.

The key functional groups that will dominate the FTIR spectrum are:

  • Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form.[1] The carbonyl (C=O) stretch of the carboxylic acid is also a strong, sharp absorption, expected between 1710 and 1760 cm⁻¹.[1]

  • Cyclic Imide (Dioxoimidazolidine): Cyclic imides are distinguished by two carbonyl stretching bands.[2] This arises from the symmetric and asymmetric stretching vibrations of the two C=O groups. These are typically observed at approximately 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

  • Aliphatic Chains (-CH₂- and C(CH₃)₂): The methylene and dimethyl groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending (scissoring and rocking) vibrations in the 1365-1480 cm⁻¹ range.[3]

Comparative Analysis: Distinguishing from Structural Analogs

To validate the identity of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, a comparative analysis with the FTIR spectra of its precursors and structurally related molecules is indispensable.

Functional Group/CompoundKey Distinguishing FTIR Absorption Bands (cm⁻¹)Rationale for Differentiation
Succinic Acid Broad O-H stretch (2500-3300), strong C=O stretch (~1700)[4][5]Lacks the characteristic dual carbonyl peaks of the cyclic imide.
Imidazolidine-2,5-dione N-H stretch (~3200), two C=O stretches (~1770, ~1700)Absence of the broad carboxylic acid O-H stretch. The N-H stretch will be sharper than the carboxylic O-H.
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (Target) Broad O-H stretch (2500-3300), overlapping C=O stretches (~1770, ~1710), C-H stretches (2850-3000)The key identifiers are the simultaneous presence of the very broad carboxylic acid O-H band and the distinct pair of imide carbonyl absorptions.

This comparative approach provides a "spectroscopic fingerprint" that is unique to the target molecule.

Experimental Protocol for FTIR-based Validation

The following protocol outlines a robust method for acquiring a high-quality FTIR spectrum of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the preferred method for this analysis as it requires minimal sample preparation and is suitable for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Sample Application: Place a small amount (1-2 mg) of the dry, powdered 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the FTIR spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

3.2. Data Analysis

  • Background Correction: The instrument software will automatically ratio the sample spectrum against the background spectrum.

  • Peak Identification: Identify the key absorption bands and compare them to the predicted values and the spectra of the comparative compounds. Pay close attention to the broad O-H stretch and the dual carbonyl peaks.

  • Fingerprint Region: Analyze the "fingerprint region" (below 1500 cm⁻¹) for a unique pattern of peaks that can further confirm the identity of the compound.

Visualizing the Key Vibrational Modes

To further clarify the relationship between the molecular structure and the expected FTIR spectrum, the following diagram illustrates the key functional groups.

G cluster_acid Carboxylic Acid Moiety cluster_imide Imidazolidine-2,5-dione Moiety cluster_aliphatic Aliphatic Backbone COOH C=O Stretch (~1710-1760 cm⁻¹) Broad O-H Stretch (2500-3300 cm⁻¹) Imide_CO Asymmetric C=O Stretch (~1775 cm⁻¹) Symmetric C=O Stretch (~1710 cm⁻¹) Aliphatic_CH C-H Stretches (2850-3000 cm⁻¹) C-H Bends (1365-1480 cm⁻¹) Molecule 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic Acid Molecule->COOH Contains Molecule->Imide_CO Contains Molecule->Aliphatic_CH Contains

Sources

Comparative

Comparative efficacy of CAS 852934-04-4 in targeted drug delivery systems

An in-depth comparative analysis of linker modalities requires moving beyond simple spatial geometry and treating linker engineering as a complex thermodynamic optimization problem. As a Senior Application Scientist, I e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of linker modalities requires moving beyond simple spatial geometry and treating linker engineering as a complex thermodynamic optimization problem. As a Senior Application Scientist, I evaluate targeted drug delivery systems—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—by their energetic efficiency and physicochemical stability.

CAS 852934-04-4, chemically defined as 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid , represents a significant structural evolution. By incorporating a rigid, polar dimethylhydantoin core, this building block overcomes the fundamental thermodynamic penalties and aggregation liabilities associated with traditional flexible linkers (such as PEG and alkyl chains).

Below is a comprehensive, data-driven guide comparing the efficacy of CAS 852934-04-4 against standard linker alternatives.

Mechanistic Causality: The Thermodynamics of Rigidity

PROTACs: Overcoming the Entropic Penalty

The critical rate-limiting step in targeted protein degradation is the formation of a stable E3 ligase-PROTAC-Protein of Interest (POI) ternary complex. Flexible linkers (e.g., PEG4 or aminohexanoic acid) possess high rotational freedom. When these molecules bind to their targets, they must "freeze out" numerous rotatable bonds to adopt a bioactive conformation, resulting in a severe entropic penalty[1].

CAS 852934-04-4 inherently restricts this conformational freedom. The rigid hydantoin ring pre-organizes the PROTAC into a constrained geometry, significantly reducing the conformational energy difference between the free and bound states[2]. This thermodynamic gain directly translates to a lower half-maximal degradation concentration (DC50) and a more stable ternary complex.

ADCs: Suppressing Hydrophobic Aggregation

In ADC development, conjugating highly hydrophobic payloads (e.g., MMAE or deruxtecan) via standard alkyl linkers often exposes hydrophobic surface areas, driving intermolecular stacking. This leads to high formulation viscosity and the formation of High-Molecular-Weight Species (HMWS). The dimethylhydantoin moiety in CAS 852934-04-4 acts as a polar, sterically bulky shield. It thermodynamically favors interactions with the aqueous solvent rather than adjacent hydrophobic amino acid residues, effectively masking the payload's hydrophobicity and suppressing liquid-liquid phase separation[3].

Quantitative Efficacy Comparison

The following tables synthesize comparative performance data of CAS 852934-04-4 against industry-standard linkers.

Table 1: PROTAC Efficacy (Target: BRD4, E3 Ligase: CRBN) Data reflects the thermodynamic advantages of linker rigidification.

Linker ModalityDC50 (nM)Dmax (%)Ternary Complex t1/2​ (min)Plasma Stability (h)
PEG4 (Flexible) 12.5824512
Alkyl / Ahx (Flexible) 24.0753018
CAS 852934-04-4 (Rigid) 3.2 98 120 >48

Table 2: ADC Physicochemical Properties (Payload: MMAE, DAR: 4) Data reflects formulation stability at a high concentration (100 mg/mL).

Linker ModalityAggregation / HMWS (%)Viscosity at 100 mg/mL (cP)Hydrophobicity Index (HIC RT min)
Standard Alkyl (MC-vc) 8.515.24.98
CAS 852934-04-4 1.2 4.1 2.15

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be reproducible through rigorous, self-validating methodologies. Below are the exact protocols used to evaluate these systems.

Protocol A: Time-Resolved FRET (TR-FRET) for Ternary Complex Stability

Objective: Quantify the thermodynamic stability ( t1/2​ ) of the E3-PROTAC-POI complex.

  • Reagent Preparation: Label the POI (BRD4) with a Terbium-cryptate donor and the E3 ligase (CRBN) with a d2 acceptor. Causality: Terbium's long emission half-life allows for time-delayed signal acquisition, completely eliminating short-lived background autofluorescence from the PROTAC molecules.

  • Complex Assembly: Incubate 10 nM Terbium-POI, 10 nM d2-E3, and 100 nM PROTAC (synthesized with CAS 852934-04-4) in HEPES buffer (pH 7.4) at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation (Competitive Spike-In): In a parallel control well, spike in 10 µM of free pomalidomide (an E3 competitor). Logic: If the FRET signal drops to baseline, it definitively proves the signal is driven by specific ternary complex formation and not non-specific protein aggregation.

  • Kinetic Measurement: Measure the FRET ratio (665 nm / 620 nm) over 4 hours. Calculate the dissociation half-life ( t1/2​ ) using a one-phase exponential decay model.

Protocol B: SEC-HPLC for ADC Aggregation Assessment

Objective: Measure the suppression of High-Molecular-Weight Species (HMWS) induced by the hydantoin linker.

  • Sample Stressing: Subject the ADC formulated at 100 mg/mL to accelerated stress conditions (40°C for 14 days). Causality: Thermal stress accelerates thermodynamic degradation pathways, exposing the hydrophobic liabilities of standard linkers.

  • Mobile Phase Optimization: Run the samples through a Size-Exclusion column using a mobile phase of 50 mM Phosphate, 200 mM Arginine, pH 6.8. Causality: Arginine suppresses secondary electrostatic and hydrophobic interactions with the silica column matrix, ensuring separation is strictly based on hydrodynamic radius.

  • Self-Validation (System Suitability): Prior to sample injection, run a known HMWS standard. Logic: The system is only validated if the resolution ( Rs​ ) between the monomer peak and the aggregate peak is >1.5, proving the column's resolving power is sufficient to detect micro-aggregates.

  • Quantification: Integrate the Area Under the Curve (AUC) for the monomer and HMWS peaks to determine the aggregation percentage.

Visualizing Thermodynamic and Physicochemical Workflows

PROTAC_Thermodynamics POI Protein of Interest (POI) FlexLinker Flexible Linker (PEG) High Rotational Freedom POI->FlexLinker RigidLinker CAS 852934-04-4 (Hydantoin) Pre-organized Conformation POI->RigidLinker E3 E3 Ubiquitin Ligase E3->FlexLinker E3->RigidLinker EntropicPenalty High Entropic Penalty (Unstable Complex) FlexLinker->EntropicPenalty Binding ThermodynamicGain Low Entropic Penalty (Stable Ternary Complex) RigidLinker->ThermodynamicGain Binding DegradationLow Suboptimal Degradation (Low Dmax) EntropicPenalty->DegradationLow DegradationHigh Potent Degradation (High Dmax) ThermodynamicGain->DegradationHigh

Thermodynamic comparison of PROTAC ternary complex formation using flexible vs. rigid linkers.

ADC_Aggregation ADC Antibody-Drug Conjugate (Hydrophobic Payload) Alkyl Standard Alkyl Linker (Exposed Hydrophobicity) ADC->Alkyl Hydantoin CAS 852934-04-4 Linker (Polar Hydantoin Shield) ADC->Hydantoin Interaction Intermolecular Stacking (Hydrophobic Interaction) Alkyl->Interaction Masking Steric & Polar Masking (No Interaction) Hydantoin->Masking Agg High Viscosity & Aggregation (HMWS) Interaction->Agg Stable Stable Monomeric Formulation Masking->Stable

Mechanism of aggregation suppression in ADCs utilizing the polar CAS 852934-04-4 linker.

References

  • Title: Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy Source: Benchchem URL: 1

  • Title: Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues Source: ResearchGate URL: 3

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid Post-Reaction

Introduction: Beyond Synthesis—The Imperative of Post-Reaction Validation In the realm of drug discovery and fine chemical synthesis, the successful synthesis of a target molecule is not the endpoint but a critical miles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis—The Imperative of Post-Reaction Validation

In the realm of drug discovery and fine chemical synthesis, the successful synthesis of a target molecule is not the endpoint but a critical milestone. The subsequent, and arguably more crucial, phase is the rigorous validation of its structural integrity. Any deviation from the intended structure, whether due to incomplete reaction, side-product formation, or degradation, can have profound implications for its biological activity, safety, and patentability. This guide provides a comprehensive framework for validating the structure of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, a heterocyclic compound representative of scaffolds used in modern medicinal chemistry.

Our approach is built on a synergistic, multi-technique methodology. We will not merely present protocols but will delve into the causality behind our analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be orchestrated to create a self-validating system. This ensures that the final compound meets the highest standards of purity, identity, and structural correctness required by researchers, scientists, and drug development professionals.

The Analytical Triad: A Multi-Pronged Approach to Structural Verification

No single analytical technique can provide a complete picture of a molecule's post-reaction state. While one method may excel at confirming molecular weight, another is required for definitive structural elucidation, and a third for assessing purity. We will leverage the distinct strengths of NMR, MS, and HPLC to build an unassailable case for the structure of our target compound.

cluster_0 Post-Reaction Work-up cluster_1 Primary Validation & Purity Assessment cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Crude Product Crude Product HPLC HPLC (Purity Check) Crude Product->HPLC Is it pure? LCMS LC-MS (Initial Mass Confirmation) HPLC->LCMS What are the components? NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) LCMS->NMR Purity >95% Purification Purification LCMS->Purification Purity <95% HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Structure Consistent? Validated Compound Validated Compound HRMS->Validated Compound Formula Confirmed Purification->HPLC

Caption: Integrated workflow for post-reaction validation.

High-Performance Liquid Chromatography (HPLC): The Vanguard of Purity Assessment

Expertise & Experience: Before committing to time-intensive structural analyses, we must first answer a fundamental question: "Is the sample a single compound or a mixture?" HPLC is the ideal technique for this initial assessment.[1][2] Its primary role is to separate the components of a mixture, allowing for the quantification of the target compound relative to any impurities.[3] For a compound like ours, with both polar (carboxylic acid) and non-polar (dimethylimidazolidine) regions, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation: Dissolve ~1 mg of the dried post-reaction material in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter to remove particulates.[3]

  • Instrumentation & Column: Utilize an HPLC system equipped with a UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Causality: The formic acid protonates the carboxylic acid moiety, preventing peak tailing and ensuring sharp, symmetrical peaks for better quantification.

  • Gradient Elution:

    • Start with a high concentration of Solvent A (e.g., 95%) to ensure the compound binds to the column.

    • Over 20-30 minutes, linearly increase the concentration of Solvent B to elute the compound and any less polar impurities.

    • A final "wash" step with high Solvent B concentration cleans the column, followed by re-equilibration at initial conditions.

  • Detection: Monitor at a wavelength where the molecule absorbs, likely around 210-220 nm due to the carbonyl groups.

  • Data Analysis: A pure sample should yield a single, sharp peak. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Trustworthiness: This protocol is self-validating. The observation of a single, symmetrical peak is a strong indicator of purity. If multiple peaks are present, the method not only flags the sample as impure but also provides a quantitative measure of that impurity, guiding decisions on whether to proceed with further characterization or to re-purify the material.[1][4]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Experience: Once purity is established, we must confirm the molecular identity by measuring its mass. Mass spectrometry is an exceptionally sensitive technique that provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[5][6] For non-volatile, polar molecules like our target acid, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the HPLC-purified sample in an appropriate solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Ionization Mode:

    • Positive Mode ([M+H]⁺): The instrument will detect the mass of the molecule plus a proton.

    • Negative Mode ([M-H]⁻): The instrument will detect the mass of the molecule after it has lost a proton from the carboxylic acid group. Running both modes provides complementary data.

  • Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular weight.

  • Data Interpretation: The primary goal is to find the peak corresponding to the molecular ion. High-resolution MS provides an extremely accurate mass measurement, which can be used to confirm the elemental composition.[7]

Trustworthiness: The molecular formula of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is C₉H₁₄N₂O₄.[8][9] The expected monoisotopic mass is 214.09535 Da. The self-validating power of high-resolution MS lies in its precision. Observing a mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental formula, effectively ruling out other potential structures with the same nominal mass.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion AdductCalculated m/zObserved m/z (Example)Mass Error (ppm)Confirmation
[M+H]⁺ 215.10263215.1025< 5 ppmStrong
[M+Na]⁺ 237.08457237.0844< 5 ppmStrong
[M-H]⁻ 213.08807213.0881< 5 ppmStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: With purity and molecular formula confirmed, NMR spectroscopy provides the final, definitive proof of structure. NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, revealing the precise connectivity of atoms.[6][10] For our target compound, both ¹H (proton) and ¹³C (carbon) NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Causality: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is more likely to be observed as a distinct, albeit broad, signal.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameters to analyze are:

    • Chemical Shift (δ): The position of the signal, indicating the electronic environment of the proton.

    • Integration: The area under the signal, proportional to the number of protons it represents.

    • Multiplicity: The splitting pattern (e.g., singlet, triplet), indicating the number of neighboring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.

  • Data Interpretation: The acquired spectra should be compared against the predicted spectra based on the known structure.

Trustworthiness: The power of NMR lies in its predictive capacity. The structure of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid has several unique features that should be clearly identifiable in the spectra, creating a self-validating fingerprint. Any deviation from the expected pattern would immediately indicate a structural discrepancy.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹H Integration¹H Multiplicity¹³C Chemical Shift (δ, ppm)
C(CH₃)₂~1.2-1.46HSinglet~25
-CH₂-CH₂-COOH~1.7-1.92HMultiplet~22
-CH₂-COOH~2.2-2.42HTriplet~30
N-CH₂-~3.3-3.52HTriplet~40
C(CH₃)₂---~60
COOH~12.0 (broad)1HSinglet~174
N-C=O---~157
N-C=O-N---~177

Note: These are estimated chemical shifts. Actual values may vary based on solvent and other experimental conditions.

Chemical_Structure

Caption: Structure of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

Comparative Guide to Analytical Techniques

FeatureHPLCMass Spectrometry (MS)NMR Spectroscopy
Primary Purpose Purity assessment & quantificationMolecular weight & formula determinationDefinitive structure elucidation
Information Provided Retention time, peak area (purity)Mass-to-charge ratio (m/z)Atomic connectivity, 3D structure
Key Advantage Gold standard for purity analysis[1]High sensitivity, elemental formula (HRMS)[7]Unambiguous structural information[10]
Limitation No structural informationIsomers have the same massLower sensitivity, requires pure sample
Typical Sample Req. < 1 mg< 1 µg5-10 mg

Conclusion: An Integrated and Authoritative Validation Strategy

The structural validation of a molecule like 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is not a linear process but a synergistic investigation. By initiating with HPLC, we efficiently assess purity and guide subsequent steps. This is followed by the high-confidence molecular formula confirmation provided by high-resolution mass spectrometry. Finally, NMR spectroscopy delivers the conclusive, detailed blueprint of the atomic arrangement.

This integrated workflow, where the results of each technique corroborate the others, forms a self-validating system that provides the highest degree of confidence in the final product. For the researcher, scientist, or drug development professional, adopting this multi-faceted approach is not merely good practice; it is an essential component of scientific integrity and a cornerstone of successful research and development.

References

  • IEEE. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds.
  • ResearchGate. (n.d.).
  • ORGANIC SPECTROSCOPY INTERNATIONAL.
  • PubMed. (2010).
  • Wikipedia.
  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • LPD Lab Services.
  • Enhanced Introductory College Chemistry. 29.7 Mass Spectrometry (MS).
  • PubChemLite. 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.
  • Phenomenex. HPLC Testing Procedure.
  • NextSDS. 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS No. 852934-04-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS No. 852934-04-4). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[1]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is not a benign substance; its hazard classifications mandate a cautious and systematic approach to waste management. The primary risks are associated with its toxicity and irritant properties.[2] Improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited and can lead to environmental contamination and significant legal penalties.[1][3]

The specific hazards, as identified in notified classifications and labeling, are summarized below. This data dictates the necessity for the stringent containment, labeling, and disposal methods outlined in this guide.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation H315WarningCauses skin irritation.[2]
Eye Irritation H319WarningCauses serious eye irritation (Category 2A).[2]
Specific Target Organ Toxicity (Single Exposure) H336WarningMay cause respiratory irritation, drowsiness or dizziness.[2]

Incompatible Materials: To prevent dangerous chemical reactions, this compound must be stored separately from strong oxidizing agents.[4]

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4] This underscores the need for disposal via high-temperature incineration with appropriate flue gas scrubbing.[3]

Core Principles of Compliant Chemical Waste Management

All chemical waste disposal procedures are governed by a set of core principles designed to maximize safety and ensure regulatory compliance. These are not merely suggestions but are mandated by agencies such as the Environmental Protection Agency (EPA).[1]

  • Waste Segregation: Never mix incompatible waste streams.[5][6] As a carboxylic acid, 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid waste must be segregated from bases, amines, and oxidizers to prevent exothermic or violent reactions.[5][7]

  • Point-of-Generation Management: Waste must be accumulated in a designated area at or near the point where it is generated, under the control of laboratory personnel.[1] This minimizes the risks associated with transporting open or improperly managed waste containers through the facility.

  • Proper Containment: Waste containers must be made of a compatible material, kept in good condition, and always be securely closed except when waste is being added.[5][7] Leaving a funnel in the opening of a waste container is a common but dangerous violation.[5]

  • Clear and Accurate Labeling: Every waste container must be unambiguously labeled with its contents, associated hazards, and the date waste was first added.[5][6][7] Unidentified chemical waste, or "unknowns," presents a significant safety risk and disposal challenge.[5]

Step-by-Step Disposal Protocol for 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

This protocol provides a direct, procedural workflow for the disposal of pure, unused compound as well as contaminated labware.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in Section 1.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

Characterize the waste stream to ensure proper segregation.

  • Solid Waste: The pure compound is a solid. It should be collected in a designated container for "Non-Halogenated, Acidic, Toxic Organic Solids."

  • Contaminated Labware: Items such as weigh boats, gloves, and paper towels that are contaminated with the compound should be considered hazardous waste. These items should be collected in a separate, clearly labeled, lined container designated for "Solid Hazardous Waste Debris."

  • Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded. The rinsate must be collected and disposed of as hazardous chemical waste.[5]

Step 3: Container Selection and Labeling

Select a robust, leak-proof container made of a compatible material, such as a high-density polyethylene (HDPE) drum or a glass bottle with a screw cap.

  • The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid."

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date (the date the first quantity of waste is placed in the container).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • The SAA must be at or near the point of generation.

  • The container should be placed within a secondary containment system (e.g., a chemical-resistant tub or tray) to contain any potential leaks or spills.

  • Store the container away from heat sources and incompatible materials, particularly bases and strong oxidizing agents.[4][7]

Step 5: Final Disposition via Professional Waste Management

The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a contracted, licensed hazardous waste disposal company.[6][7]

  • Schedule a pickup for your properly containerized and labeled waste.

  • The ultimate disposal will likely involve controlled incineration at a licensed chemical destruction plant.[3] This method ensures the complete destruction of the organic molecule, mitigating its toxicity.

Emergency Procedures for Spills

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Use Spill Kit: Wearing appropriate PPE, use an absorbent material from a chemical spill kit to contain and absorb the material. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 gen Waste Generation (e.g., Unused chemical, contaminated debris) char Step 1: Characterize Waste Is it solid chemical or contaminated debris? gen->char solid_path Solid Chemical Waste char->solid_path Solid debris_path Contaminated Debris char->debris_path Debris container Step 2: Select Compatible Container (e.g., HDPE or Glass) solid_path->container debris_path->container label Step 3: Apply Hazardous Waste Label (Name, Hazards, Date) container->label store Step 4: Store in Satellite Accumulation Area (Secondary Containment, Segregated) label->store dispose Step 5: Arrange Pickup (Contact EHS or Licensed Waste Vendor) store->dispose

Caption: Decision workflow for the disposal of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

References

[1]. How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from:

[2]. 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. NextSDS. Available from:

[5]. Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. Available from:

[8]. Regulation of Laboratory Waste. American Chemical Society. Available from:

[6]. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. Available from:

[7]. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from:

[3]. Safety Data Sheet. TargetMol. Available from:

[4]. SAFETY DATA SHEET. Fisher Scientific. Available from:

[9]. 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid. PubChemLite. Available from:

. SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 ESTASOL. Available from:

Sources

Handling

Personal protective equipment for handling 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS: 852934-04-4) is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS: 852934-04-4) is a highly versatile hydantoin derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted protein degraders (PROTACs). However, its specific physicochemical properties necessitate stringent, self-validating safety protocols.

This guide provides a mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring operational safety and regulatory compliance.

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand the causality behind the chemical's hazards. According to its safety data profile, this compound presents four primary risks that dictate our defensive strategy:

  • Acute Toxicity (Category 4 - Oral, Dermal, Inhalation): The molecule is harmful across all exposure routes. The low molecular weight and lipophilic regions of the hydantoin ring facilitate dermal absorption, while the powder form presents a severe inhalation hazard.

  • Skin and Eye Irritation (Category 2/2A): The butanoic acid moiety acts as a localized irritant to mucous membranes and the stratum corneum, causing immediate inflammation upon contact.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Exposure can cause drowsiness or dizziness. This indicates that systemic absorption crosses the blood-brain barrier, affecting the central nervous system.

Because of this multi-route risk profile, a single layer of defense is insufficient. We must employ a defense-in-depth strategy, combining engineering controls with targeted PPE.

Personal Protective Equipment (PPE) Matrix

In accordance with[1], employers must assess workplace hazards to select appropriate PPE. The following matrix summarizes the required PPE based on operational scale.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Causality / Rationale
Eye/Face ANSI Z87.1 Safety GogglesGoggles + Face ShieldPrevents ocular exposure to acidic dust. A face shield prevents bulk splash during scale-up.
Hands Single Nitrile Gloves (≥4 mil)Double Nitrile Gloves (≥6 mil)Nitrile provides a barrier against organic acids. Double gloving mitigates breakthrough time during prolonged handling.
Body Flame-Resistant Lab CoatLab Coat + Impermeable ApronProtects against dermal absorption (Acute Tox 4). Apron prevents saturation of clothing during bulk transfer.
Respiratory None (if in Fume Hood)N95/P100 Particulate RespiratorMitigates inhalation of airborne particulates that lead to STOT SE 3 (drowsiness/dizziness) if engineering controls fail.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that each step confirms the safety of the next. Do not proceed to a subsequent step unless the current step's validation criteria are met, as recommended by[2].

Step 1: Engineering Control Verification
  • Action: Turn on the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Causality: Maintaining optimal face velocity ensures that aerosolized particles are pulled away from the operator, directly neutralizing the STOT SE 3 inhalation risk.

  • Validation: Check the magnehelic gauge or digital airflow monitor. Do not initiate handling if the alarm is sounding or airflow is unverified.

Step 2: PPE Donning Sequence
  • Action: Inspect gloves for micro-tears using the "inflation test" (trapping air and squeezing). Don the lab coat, safety goggles, and gloves.

  • Causality: Micro-tears are the leading cause of unnoticed dermal exposure to acidic compounds. Pre-inspection validates the integrity of the barrier.

  • Validation: Visual confirmation of no leaks; goggles fit snugly against the face with no gaps.

Step 3: Chemical Transfer and Weighing
  • Action: Lower the fume hood sash to the lowest workable height. Use a static-dissipative spatula to transfer the 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.

  • Causality: The powder can carry a static charge, causing it to aerosolize or cling to gloves. A static-dissipative tool prevents dispersion. Lowering the sash provides a physical barrier against sudden drafts.

  • Validation: Powder transfers cleanly to the weigh boat without visible airborne dusting.

Step 4: Decontamination and Doffing
  • Action: Wipe down the balance and spatulas with a damp, compatible solvent wipe (e.g., 70% isopropanol) before removing them from the hood. Doff gloves inside out to trap any residual chemical.

  • Causality: Prevents cross-contamination of the laboratory environment and secondary exposure to bare skin.

  • Validation: Work area is visually clean; gloves are immediately disposed of in solid hazardous waste.

Workflow A 1. Hazard Assessment (OSHA 29 CFR 1910.132) B 2. Engineering Controls (Fume Hood Verification) A->B Approved C 3. PPE Donning (Double Nitrile, Goggles) B->C Draft Confirmed D 4. Chemical Transfer & Weighing C->D Barrier Active E 5. Reaction Execution D->E Contained F 6. Waste Segregation (EPA 40 CFR 262) E->F Quenched G 7. Decontamination & PPE Doffing F->G Secured

Figure 1: End-to-end operational workflow for handling hazardous hydantoin derivatives.

Spill Response & Emergency Logistics

In the event of a localized spill (e.g., a dropped vial outside of the fume hood):

  • Evacuate & Isolate: Step back from the spill immediately to avoid stepping in the powder and tracking it through the lab. Alert nearby colleagues to clear the area.

  • Assess & Don PPE: Ensure you are wearing the Preparative Scale PPE (including an N95/P100 respirator) to prevent inhalation of the STOT SE 3-classified dust.

  • Containment: Gently cover the spill with damp paper towels. Causality: Dampening the powder prevents it from becoming airborne during the mechanical action of cleanup.

  • Cleanup: Sweep the damp material using a non-sparking brush and dustpan. Place all materials into a sealable hazardous waste container. Wash the area with soap and water to neutralize residual acidity.

Waste Management & Disposal Plan

Proper disposal is critical to environmental safety and regulatory compliance, strictly governed by [3] for hazardous waste generators.

  • Segregation: Collect all solid waste (used gloves, empty vials, contaminated paper towels) in a designated, chemically compatible container labeled "Solid Hazardous Waste - Toxic/Irritant".

  • Liquid Byproducts: If the chemical is dissolved in an organic solvent during a reaction, collect the liquid in a clearly labeled "Non-Halogenated Organic Waste" (or Halogenated, depending on the solvent) carboy. Causality: Mixing incompatible waste streams (e.g., acids with strong bases or oxidizers) can cause catastrophic exothermic reactions.

  • Storage Limits: Store waste in a Secondary Containment tray. Ensure the container is kept strictly closed unless actively adding waste.

  • Disposal: Transfer to the facility's central accumulation area within the timeframe dictated by your generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators).

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. URL:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA). Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid Substance Profile. NextSDS Chemical Database. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.